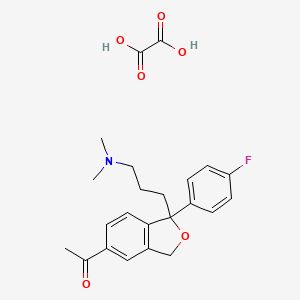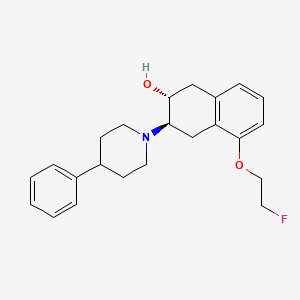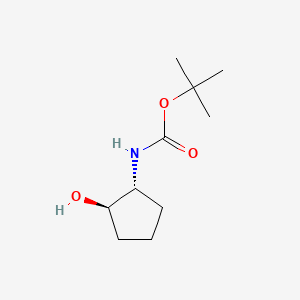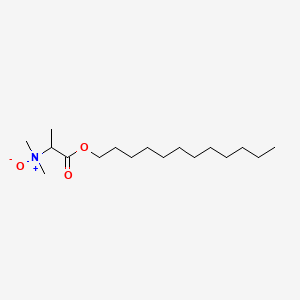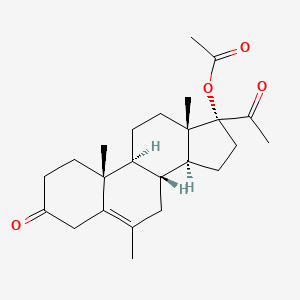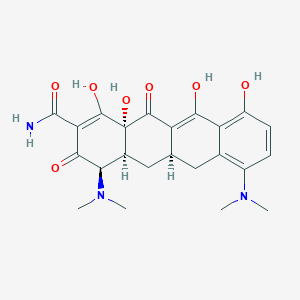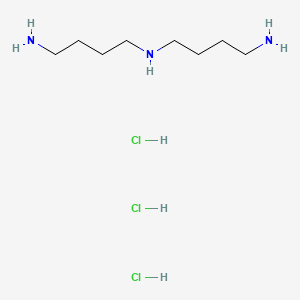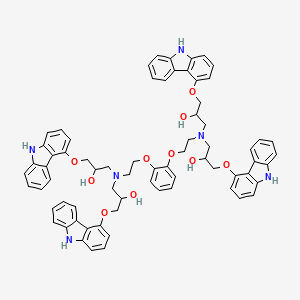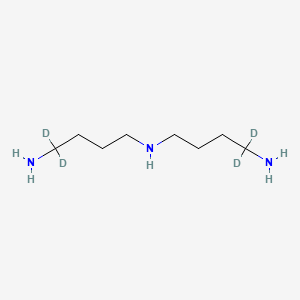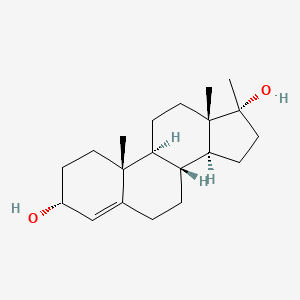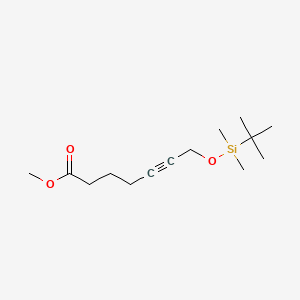
Terephthalic Acid-13C8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .
Chemical Reactions Analysis
Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis
Terephthalic Acid-13C8 is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .科学的研究の応用
1. Microbial Production
Terephthalic Acid (TPA), a significant organic chemical in the industry, is primarily utilized in producing polyesters, fibers, and films. Traditionally, it's produced through inorganic catalysis of p-xylene, but recent research has explored microbial methods for TPA production, offering a potentially more sustainable alternative (Shen, 2006).
2. Environmental Impact and Degradation
TPA production generates a substantial amount of wastewater, contributing to environmental pollution. Research has identified microbial degradation as an eco-friendly alternative to physical and chemical methods, which are complex and costly. A study isolated a Gram-positive strain capable of degrading TPA, offering insights into environmentally sustainable disposal methods (Yimo Zhang et al., 2013).
3. Wastewater Recovery
Recovering TPA from wastewater can address treatment challenges and add value by reusing hydrolysate in polyester alkyd coating production. This approach not only solves wastewater treatment issues but also enhances the recycling value of TPA (Xi Dan-li, 2007).
4. Biotechnological Production
Engineering Escherichia coli for the biotransformation of p-xylene into TPA has been studied. This biotechnological approach offers a promising alternative to traditional TPA production methods, potentially paving the way for more sustainable manufacturing processes (Z. Luo & S. Lee, 2017).
5. Advanced Oxidation Processes
Research on advanced oxidation processes like Na2S2O8-based thermal activation has shown effectiveness in treating TPA wastewater. This method demonstrates high removal efficiency and could provide a basis for more energy-efficient and effective industrial wastewater treatment (C. Xi et al., 2020).
6. Sustainable Alternatives
Studies have explored the environmental aspects of TPA production and the possibility of using renewable resources for biobased TPA. This is a significant step towards developing more environmentally friendly production methods and increasing the biobased content of polyethylene terephthalate (PET) (I. ColliasDimitris et al., 2014).
Safety And Hazards
Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
特性
CAS番号 |
1794767-08-0 |
|---|---|
製品名 |
Terephthalic Acid-13C8 |
分子式 |
C8H6O4 |
分子量 |
174.071 |
IUPAC名 |
terephthalic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChIキー |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
同義語 |
1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



